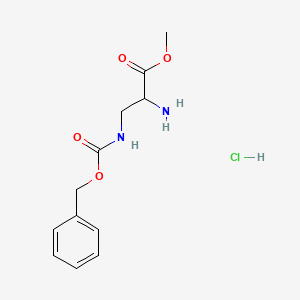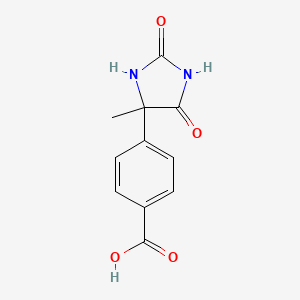![molecular formula C29H46F2O B3248271 1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene CAS No. 185207-90-3](/img/structure/B3248271.png)
1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene is a fluorinated liquid-crystal monomer. Liquid-crystal monomers are compounds that exhibit properties of both liquids and solid crystals. They are widely used in the production of liquid crystal displays (LCDs) and other advanced materials due to their unique optical and electronic properties .
Méthodes De Préparation
The synthesis of 1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene involves several steps. The synthetic route typically includes the following steps:
Fluorination: Introduction of fluorine atoms into the benzene ring.
Alkylation: Addition of the 1-methylheptoxy group to the benzene ring.
Cyclohexylation: Attachment of the 4-(4-propylcyclohexyl)cyclohexyl group to the benzene ring.
The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine atoms and other substituents on the benzene ring can be replaced with other groups through substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex liquid-crystal materials.
Biology: Studied for its potential effects on biological systems, including its metabolism and toxicity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo metabolic transformations, including dealkylation, H-abstraction, and hydroxylation, leading to the formation of various metabolites. These metabolites can interact with different molecular targets, potentially leading to toxic effects .
Comparaison Avec Des Composés Similaires
1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene is unique due to its specific combination of fluorine atoms and bulky substituents. Similar compounds include:
1-Ethoxy-2,3-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene: Another fluorinated liquid-crystal monomer with similar properties.
1,2-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene: Lacks the 1-methylheptoxy group, resulting in different physical and chemical properties.
These similar compounds share some properties with this compound but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
185207-90-3 |
|---|---|
Formule moléculaire |
C29H46F2O |
Poids moléculaire |
448.7 g/mol |
Nom IUPAC |
1,3-difluoro-2-[(2S)-octan-2-yl]oxy-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C29H46F2O/c1-4-6-7-8-10-21(3)32-29-27(30)19-26(20-28(29)31)25-17-15-24(16-18-25)23-13-11-22(9-5-2)12-14-23/h19-25H,4-18H2,1-3H3/t21-,22?,23?,24?,25?/m0/s1 |
Clé InChI |
VDXVHNIYCHTFIC-LTHPYGAZSA-N |
SMILES |
CCCCCCC(C)OC1=C(C=C(C=C1F)C2CCC(CC2)C3CCC(CC3)CCC)F |
SMILES isomérique |
CCCCCC[C@H](C)OC1=C(C=C(C=C1F)C2CCC(CC2)C3CCC(CC3)CCC)F |
SMILES canonique |
CCCCCCC(C)OC1=C(C=C(C=C1F)C2CCC(CC2)C3CCC(CC3)CCC)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-Bromo-3-(bromomethyl)phenyl]ethanone](/img/structure/B3248214.png)











